molecular formula C22H22O12 B1237700 Cacticin CAS No. 6743-92-6

Cacticin

Cat. No.: B1237700
CAS No.: 6743-92-6
M. Wt: 478.4 g/mol
InChI Key: CQLRUIIRRZYHHS-UVHBULKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cacticin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as caspase-3 and caspase-9, which are crucial in the process of apoptosis . This compound also interacts with proteins involved in the PI3K/Akt signaling pathway, inhibiting their activity and thereby inducing cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, including breast, lung, and prostate cancer cell lines . This compound influences cell function by modulating cell signaling pathways such as NF-κB and STAT3, leading to reduced cell migration and invasion . Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active sites of caspase-3 and caspase-9, activating these enzymes and triggering the apoptotic pathway . It also inhibits the activity of the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis . Furthermore, this compound modulates gene expression by influencing transcription factors such as NF-κB and STAT3, which play key roles in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity for extended periods . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily through the cytochrome P450 enzyme system, which converts this compound into its active metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The involvement of this compound in these pathways underscores its potential impact on cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of this compound within different tissues, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by inducing mitochondrial membrane permeabilization and release of cytochrome c . Additionally, this compound can localize in the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are directed by specific targeting signals and post-translational modifications, ensuring the precise delivery of this compound to its sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cacticin typically involves the extraction from natural sources rather than synthetic chemical routes. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from plant materials. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cacticin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deoxy derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Cacticin is similar to other flavonoid glycosides but has unique properties that distinguish it:

Conclusion

This compound is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable subject of study in various fields.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRUIIRRZYHHS-UVHBULKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855824
Record name Isorhamnetin 3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6743-92-6
Record name Cacticin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhamnetin 3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CACTICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isorhamnetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cacticin
Reactant of Route 2
Cacticin
Reactant of Route 3
Cacticin
Reactant of Route 4
Cacticin
Reactant of Route 5
Cacticin
Reactant of Route 6
Cacticin
Customer
Q & A

Q1: What is Cacticin (Isorhamnetin 3-O-galactoside)?

A1: this compound, also known as Isorhamnetin 3-O-galactoside, is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely found in plants and known for their various biological activities.

Q2: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C28H32O16 and a molecular weight of 624.54 g/mol. []

Q3: In which plants can this compound be found?

A3: this compound has been identified in various plant species, including:

  • Solidago virga-aurea (Goldenrod) [, ]
  • Artemisia apiacea [, ]
  • Opuntia ficus-indica var. saboten (Prickly pear cactus) [, ]
  • Malus domestica (Apple) []
  • Centaurea species []
  • Evodia rutaecarpa []
  • Pituranthos battandieri []
  • Rhododendron anthopogonoides []
  • Leucaena leucocephala []
  • Artemisia capillaris [, ]
  • Calamintha grandiflora []
  • Salicornia fruticosa []
  • Annona nutans [, ]
  • Cryptocarya alba []
  • Erucaria microcarpa []
  • Halocharis hispida []

Q4: What are the primary biological activities reported for this compound?

A4: Research suggests that this compound exhibits various biological activities, including:

  • Antimicrobial activity: this compound demonstrated good antimicrobial activity against Peronophythora litchi, a fungal pathogen affecting lychee trees. []
  • Antioxidant activity: this compound exhibited potent antioxidant activity in DPPH radical scavenging and lipid peroxidation inhibition assays. [, , , ]
  • Hepatoprotective activity: this compound demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. []
  • Anti-inflammatory activity: this compound showed anti-inflammatory effects in both in vitro and in vivo models, specifically targeting HMGB1-induced inflammatory responses. [, ]
  • Antinociceptive activity: this compound displayed antinociceptive activity in models of acetic acid-induced writhing and formalin-induced pain. [, ]

Q5: How does this compound exert its antimicrobial effects against Peronophythora litchi?

A: Proteomics analysis revealed that this compound treatment caused significant changes in the protein expression of Peronophythora litchi. Eleven proteins were down-regulated, four were up-regulated, and one was newly induced. Identified proteins were involved in drug stress response, amino acid and sulfur metabolism, membrane transport, and energy metabolism. []

Q6: Can you explain the role of this compound in modulating HMGB1-induced inflammatory responses?

A: this compound effectively inhibited the release of HMGB1, a crucial nuclear cytokine that triggers vascular inflammation. It also down-regulated HMGB1-dependent inflammatory responses, such as the production of tumor necrosis factor-α (TNF-α) and activation of nuclear factor-κB (NF-κB) in human endothelial cells. Furthermore, it suppressed HMGB1-mediated hyperpermeability and leukocyte migration in mice. []

Q7: What is the significance of this compound's antioxidant activity?

A: this compound's ability to scavenge free radicals and inhibit lipid peroxidation suggests its potential as a natural antioxidant. This property could be beneficial in preventing or mitigating oxidative stress-related damage in various diseases. [, , , ]

Q8: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies focusing on this compound are limited in the provided research, its structural similarity to other flavonoids provides insights into its potential activity. The presence of hydroxyl groups, a common feature in flavonoids, likely contributes to its antioxidant properties. []

Q9: What analytical techniques are commonly employed to identify and quantify this compound?

A9: Several analytical techniques are used to characterize and quantify this compound, including:

  • Thin-layer chromatography (TLC) [, , ]
  • High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection [, , , , , ]
  • High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS/MS) []
  • Ultra-high-performance liquid chromatography diode array detector high-resolution tandem mass spectrometry (UHPLC-DAD-HRMS/MS) []
  • Nuclear magnetic resonance (NMR) spectroscopy [, , ]
  • Mass spectrometry (MS) [, , ]
  • UV spectroscopy [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.